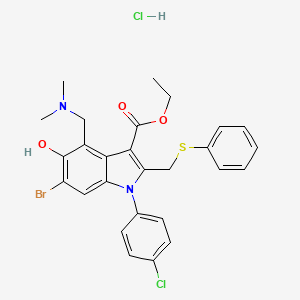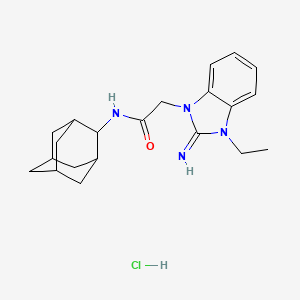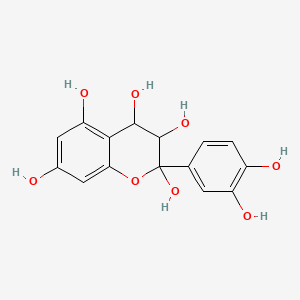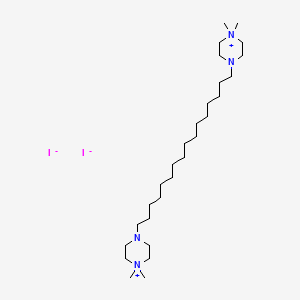
Piperazinium, 4,4'-hexadecamethylenebis(1,1-dimethyl-, diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SD 211-40 is a silicone-based compound known for its defoaming properties. It is widely used in industrial applications due to its effectiveness in very low concentrations. This compound is typically available in a stable emulsion form that is soluble in cool water .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of SD 211-40 involves the synthesis of silicone defoamers. The process generally includes the following steps:
Hydrosilylation Reaction: This involves the addition of silicon-hydrogen bonds to unsaturated carbon-carbon bonds in the presence of a platinum catalyst.
Emulsification: The resulting silicone oil is emulsified in water using surfactants to form a stable emulsion.
Industrial Production Methods
In industrial settings, SD 211-40 is produced in large quantities using continuous reactors to ensure consistent quality and yield. The process involves:
Mixing: Raw materials are mixed in precise proportions.
Reaction: The mixture undergoes hydrosilylation in a controlled environment.
Emulsification: The silicone oil is emulsified using high-shear mixers to produce a stable emulsion.
Analyse Chemischer Reaktionen
Types of Reactions
SD 211-40 primarily undergoes the following types of reactions:
Oxidation: The silicone backbone can be oxidized under harsh conditions.
Hydrolysis: In the presence of water, the silicone bonds can hydrolyze, leading to the formation of silanols.
Substitution: The silicon atoms can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate.
Hydrolysis: Acidic or basic conditions to catalyze the hydrolysis.
Substitution: Nucleophiles such as alcohols or amines.
Major Products
Oxidation: Silicones with hydroxyl or carbonyl functionalities.
Hydrolysis: Silanols and siloxanes.
Substitution: Substituted silicones with various functional groups.
Wissenschaftliche Forschungsanwendungen
SD 211-40 has a wide range of applications in scientific research:
Chemistry: Used as a defoaming agent in various chemical reactions to prevent foam formation.
Biology: Employed in biological assays where foam can interfere with the results.
Medicine: Utilized in pharmaceutical formulations to reduce foam during the manufacturing process.
Industry: Widely used in wastewater treatment, paper manufacturing, and food processing to control foam.
Wirkmechanismus
The defoaming action of SD 211-40 is primarily due to its ability to reduce the surface tension of liquids. The silicone molecules spread over the surface of the foam bubbles, causing them to coalesce and collapse. This action is facilitated by the hydrophobic nature of the silicone backbone and the presence of hydrophilic groups that interact with the liquid phase .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Polydimethylsiloxane: Another silicone-based defoamer with similar properties.
Silicone Glycol Copolymers: These compounds also act as defoamers but have different solubility profiles.
Silicone Emulsions: Similar in function but may vary in stability and effectiveness.
Uniqueness
SD 211-40 stands out due to its high effectiveness at very low concentrations and its stable emulsion form, which makes it easy to handle and apply in various industrial processes .
Eigenschaften
CAS-Nummer |
104623-96-3 |
|---|---|
Molekularformel |
C28H60I2N4 |
Molekulargewicht |
706.6 g/mol |
IUPAC-Name |
4-[16-(4,4-dimethylpiperazin-4-ium-1-yl)hexadecyl]-1,1-dimethylpiperazin-1-ium;diiodide |
InChI |
InChI=1S/C28H60N4.2HI/c1-31(2)25-21-29(22-26-31)19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20-30-23-27-32(3,4)28-24-30;;/h5-28H2,1-4H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
PNSVMOKFBVIFCX-UHFFFAOYSA-L |
Kanonische SMILES |
C[N+]1(CCN(CC1)CCCCCCCCCCCCCCCCN2CC[N+](CC2)(C)C)C.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


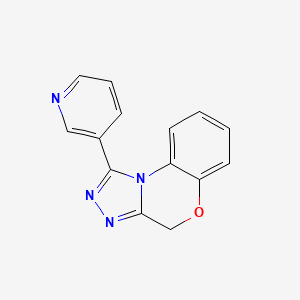
![3-(2-morpholin-4-ylethyl)-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride](/img/structure/B12720324.png)
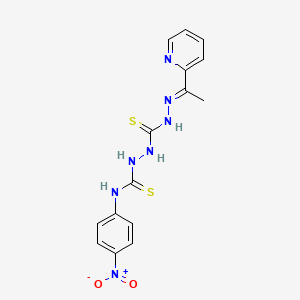
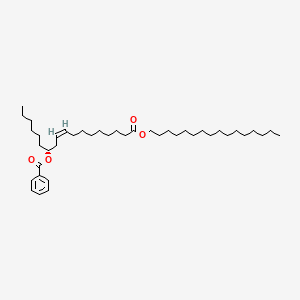
![2-Ethylhexyl 4-(3-butoxy-3-oxopropyl)-10-ethyl-4-[[2-[(2-ethylhexyl)oxy]-2-oxoethyl]thio]-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate](/img/structure/B12720351.png)
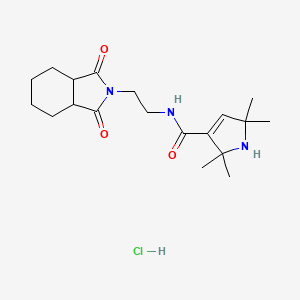
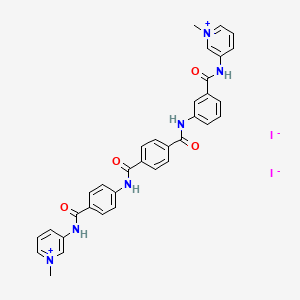
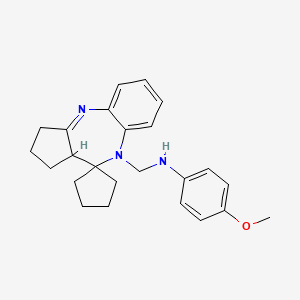
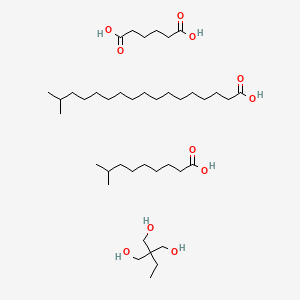
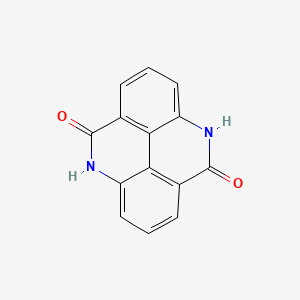
![9-(3-chlorophenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12720382.png)
